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Abstract
2-(Pyridin-4-YL)acetohydrazide, an isomer of the frontline antituberculosis drug isoniazid, is a

pivotal building block in contemporary medicinal chemistry.[1][2] Its structure, featuring a

pyridine ring linked to a reactive hydrazide moiety via a methylene bridge, offers a versatile

scaffold for the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive

technical overview of its core chemical properties, synthesis, spectroscopic signature,

reactivity, and its proven applications in the development of enzyme inhibitors and other

bioactive molecules. The content herein is curated for researchers, scientists, and drug

development professionals, emphasizing the causal relationships behind its chemical behavior

and synthetic utility.

Core Molecular Structure and Physicochemical
Properties
2-(Pyridin-4-YL)acetohydrazide, also known as 4-pyridylacetohydrazide, is structurally

distinct from its famous isomer, isoniazid (pyridine-4-carbohydrazide).[4][5] The key difference

is the presence of a methylene (-CH₂-) spacer between the pyridine ring and the carbonyl

group. This seemingly minor modification significantly alters the molecule's conformational
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flexibility and electronic properties, thereby influencing its biological activity and potential as a

synthetic precursor.

The hydrazide functional group (-CONHNH₂) is a cornerstone of its chemical personality. It is a

potent nucleophile and a versatile synthon for constructing a wide array of heterocyclic systems

and hydrazone derivatives.[3][6]

Key Physicochemical Data
The fundamental properties of 2-(Pyridin-4-YL)acetohydrazide are summarized below. This

data is critical for handling, storage, and experimental design.

Property Value Source

Molecular Formula C₇H₉N₃O [7]

Molecular Weight 151.17 g/mol [7]

CAS Number 69583-00-2 [7][8]

IUPAC Name 2-pyridin-4-ylacetohydrazide [7]

Physical State Solid (typically a powder) General Knowledge

pKa Data not readily available [7]

Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, this compound presents several hazards requiring careful handling in a laboratory

setting.

GHS Pictogram: Warning[7]

Hazard Statements:[7]

H302: Harmful if swallowed.

H312: Harmful in contact with skin.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Expert Insight: The hazard profile necessitates the use of personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat. All manipulations should be performed in a

well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis and Purification Protocol
The most direct and widely adopted method for synthesizing 2-(Pyridin-4-YL)acetohydrazide
is a two-step process starting from 4-pyridylacetic acid. The logic behind this pathway is the

conversion of a less reactive carboxylic acid into a highly reactive ester, which is then

susceptible to nucleophilic attack by hydrazine.

Synthetic Workflow

Step 1: Esterification

Step 2: Hydrazinolysis

4-Pyridylacetic Acid

Ethyl 4-pyridylacetate

Reflux

Ethanol (Solvent/Reagent) Sulfuric Acid (Catalyst)

2-(Pyridin-4-YL)acetohydrazide

Reflux

Hydrazine Hydrate
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Caption: General synthesis workflow for 2-(Pyridin-4-YL)acetohydrazide.

Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful isolation of the intermediate ester is a key

checkpoint before proceeding.

Part A: Synthesis of Ethyl 4-pyridylacetate (Intermediate)

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-pyridylacetic

acid hydrochloride (0.1 mol).

Reagents: Add absolute ethanol (100 mL), followed by the slow, dropwise addition of

concentrated sulfuric acid (5 mL) while cooling in an ice bath. The acid catalyzes the

esterification.

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can

be monitored by Thin Layer Chromatography (TLC).

Workup: Cool the mixture to room temperature. Reduce the solvent volume under reduced

pressure. Neutralize the residue carefully with a saturated sodium bicarbonate solution until

effervescence ceases.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers

contain the desired ester.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo to yield crude ethyl 4-pyridylacetate.

Part B: Synthesis of 2-(Pyridin-4-YL)acetohydrazide (Final Product)

Setup: Dissolve the crude ethyl 4-pyridylacetate from Part A in ethanol (50 mL) in a 100 mL

round-bottom flask.

Reagent Addition: Add hydrazine hydrate (85% solution, 0.12 mol) to the solution.[9] The

high reactivity of hydrazine drives the conversion from ester to hydrazide.
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Reaction: Reflux the mixture for 3-5 hours. A precipitate often forms as the product is less

soluble in ethanol than the starting ester.

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to

maximize precipitation.

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold

ethanol to remove unreacted starting materials. The product can be further purified by

recrystallization from ethanol or an ethanol/water mixture to yield pure 2-(Pyridin-4-
YL)acetohydrazide.

Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following spectroscopic data are

predicted based on the known effects of the constituent functional groups.
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Technique Expected Observations

¹H NMR

Pyridine Protons: Two distinct signals (doublets,

AA'BB' system) in the aromatic region (δ 7.2-8.6

ppm). Protons ortho to the nitrogen (H2, H6) will

be downfield compared to the meta protons (H3,

H5).[10] Methylene Protons (-CH₂-): A singlet

around δ 3.5-3.8 ppm. Hydrazide Protons (-NH-

NH₂): Two broad singlets, one for -NH (δ ~9.0-

9.5 ppm) and one for -NH₂ (δ ~4.0-4.5 ppm).

These peaks are D₂O exchangeable.[11]

¹³C NMR

Carbonyl Carbon (C=O): A signal in the range of

δ 168-172 ppm. Pyridine Carbons: Signals

between δ 120-155 ppm, with the carbon

attached to the nitrogen (C2, C6) being the most

deshielded. Methylene Carbon (-CH₂-): A signal

around δ 40-45 ppm.[12]

IR Spectroscopy (KBr, cm⁻¹)

N-H Stretching: Two bands for the -NH₂ group

(~3300-3200 cm⁻¹) and one for the -NH group

(~3150 cm⁻¹).[13][14] C=O Stretching (Amide I):

A strong, sharp absorption band around 1650-

1680 cm⁻¹. N-H Bending (Amide II): A band

around 1600-1640 cm⁻¹. Pyridine Ring

Vibrations: Characteristic C=C and C=N

stretching bands in the 1600-1400 cm⁻¹ region.

[13][15]

Mass Spectrometry (EI)

Molecular Ion Peak (M⁺): An intense peak at

m/z = 151, corresponding to the molecular

weight of the compound.[7] Fragmentation:

Expect fragmentation patterns involving the loss

of the hydrazide group and cleavage at the

benzylic position.
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The dual functionality of the nucleophilic hydrazide group and the basic pyridine ring makes 2-
(Pyridin-4-YL)acetohydrazide a valuable synthetic intermediate.

Formation of Hydrazones: A Gateway to Bioactive
Molecules
The most significant reaction of hydrazides is their condensation with aldehydes and ketones to

form hydrazones, which contain the characteristic azomethine (-NHN=CH-) group.[16] This

reaction is a cornerstone of combinatorial chemistry and drug discovery.

2-(Pyridin-4-YL)acetohydrazide

Hydrazone Derivative

Aldehyde/Ketone (R-CHO / R-CO-R')

Acid Catalyst, Reflux

Water (H₂O)

Byproduct

Click to download full resolution via product page

Caption: Condensation reaction to form a hydrazone derivative.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the terminal -NH₂ group of

the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed

by dehydration, typically under mild acidic catalysis, to yield the stable hydrazone product. The

resulting C=N double bond and the terminal nitrogen atom are crucial determinants of the

physical and biological properties of the final molecule.[16]

Application in Drug Discovery: Hydrazones derived from isoniazid and its analogues have

demonstrated a wide spectrum of pharmacological activities, including antitubercular,

antimicrobial, and enzyme inhibitory properties.[2][17] For example, modifying the core
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structure with different aromatic aldehydes can tune the lipophilicity and steric properties of the

molecule, potentially enhancing cell penetration or binding affinity to a target protein.[17][18]

Precursor to Heterocyclic Systems
The hydrazide moiety is a versatile precursor for synthesizing five- and six-membered

heterocyclic rings, which are privileged structures in medicinal chemistry.[3] Through cyclization

reactions with appropriate reagents, it can be converted into:

1,3,4-Oxadiazoles: By reacting with carboxylic acids or their derivatives.

1,3,4-Thiadiazoles: By reacting with thiocarbonyl compounds.[19]

1,2,4-Triazoles: Through condensation and subsequent cyclization reactions.[19]

Application Profile: Enzyme Inhibition
The structural features of 2-(Pyridin-4-YL)acetohydrazide and its derivatives make them

promising candidates for enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition: The hydrazide/hydrazine class of compounds

includes well-known MAO inhibitors like iproniazid and isocarboxazide.[16] These drugs

function by forming a covalent bond with the flavin coenzyme at the enzyme's active site,

leading to irreversible inhibition. While this can have therapeutic benefits, it is also

associated with side effects, driving the search for reversible and selective inhibitors.[16]

Carbonic Anhydrase (CA) Inhibition: Hydrazide-sulfonamide hybrids have been synthesized

and evaluated as inhibitors of carbonic anhydrase isozymes, which are implicated in

diseases like cancer.[20]

Other Targets: Hydrazide derivatives have been investigated as inhibitors for a range of other

enzymes, including α-amylase and cholinesterases, highlighting the broad applicability of this

chemical scaffold.[3]

Conclusion
2-(Pyridin-4-YL)acetohydrazide is more than just an isomer of a famous drug; it is a potent

and versatile chemical tool. Its straightforward synthesis, combined with the predictable and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28390957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3346657/
https://www.mdpi.com/1420-3049/30/13/2852
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00960
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00960
https://www.benchchem.com/product/b1362747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8894010/
https://www.mdpi.com/1420-3049/30/13/2852
https://www.benchchem.com/product/b1362747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


highly useful reactivity of its hydrazide group, provides a robust platform for the rational design

and discovery of novel bioactive compounds. From forming diverse hydrazone libraries to

serving as a precursor for complex heterocyclic systems, its properties make it an invaluable

asset for researchers in medicinal chemistry and drug development. A thorough understanding

of its chemical characteristics, as detailed in this guide, is the first step toward unlocking its full

therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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